Mabuterol-d9 (1-(4-tert-butylphenyl)-4-hydroxy-2-(tert-butylamino)butan-1-d9-ol) is a deuterated analog of mabuterol, a β2-adrenergic receptor agonist. Due to the incorporation of nine deuterium atoms, mabuterol-d9 exhibits altered physicochemical properties compared to its non-deuterated counterpart. This makes it valuable in various scientific research applications, particularly as an internal standard in analytical chemistry for the detection and quantification of mabuterol in biological samples. [, , , , ]
Mabuterol-d9 is classified under β-adrenergic agonists, a group of compounds that stimulate β-adrenergic receptors in the body. These receptors are involved in various physiological responses, particularly in the respiratory system. The compound is synthesized from the parent compound mabuterol, which is derived from chemical processes involving aromatic amines and halogenation reactions.
The synthesis of mabuterol-d9 involves several key steps, utilizing stable isotope labeling techniques to incorporate deuterium into the molecular structure. Three notable synthetic routes have been established, achieving isotopic abundances of 98.5% for mabuterol-d9:
Mabuterol-d9 retains the core structure of mabuterol but includes deuterium atoms at specific positions, enhancing its stability. The molecular formula is CHDFN, indicating the presence of deuterium in place of hydrogen atoms.
Mabuterol-d9 participates in various chemical reactions typical of β-agonists, including:
The stable isotope labeling aids in distinguishing mabuterol-d9 from other metabolites during analytical assessments .
Mabuterol-d9 functions as a selective agonist for β-2 adrenergic receptors located in bronchial smooth muscle. Upon binding to these receptors, it triggers a cascade of intracellular events that lead to:
This mechanism mirrors that of its parent compound, making mabuterol-d9 a valuable tool for studying receptor interactions without altering pharmacological activity .
Mabuterol-d9 exhibits several notable physical and chemical properties:
Analytical methods such as nuclear magnetic resonance spectroscopy confirm these properties alongside isotopic purity assessments .
Mabuterol-d9 serves multiple roles in scientific research:
Mabuterol-d9 is a deuterium-labeled analog of the β₂-adrenergic receptor agonist mabuterol, featuring nine deuterium atoms (²H or D) strategically incorporated at specific molecular positions. The deuterium atoms replace all hydrogen atoms in the tert-butyl group of the parent compound, resulting in a -C(CD₃)₃ configuration. This modification preserves the core pharmacophore—comprising a chloro-trifluoromethyl aniline ring linked to an ethanolamine side chain—while creating a distinct mass signature for analytical detection [4] [7].
The isotopic labeling occurs exclusively on the aliphatic carbon atoms, leaving the aromatic ring hydrogens unchanged. This selective deuteration generates a mass shift of +9 atomic mass units (amu) compared to unlabeled mabuterol, facilitating differentiation in mass spectrometry. The isotopic purity of commercial Mabuterol-d9 typically exceeds 98%, as confirmed by nuclear magnetic resonance (¹H NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses [9] [10].
Table 1: Isotopic Labeling Profile of Mabuterol-d9
Parameter | Specification |
---|---|
Deuteration Sites | tert-Butyl group (N-linked carbon substituents) |
Isotopic Abundance | ≥98% D9 |
Molecular Formula | C₁₃H₉D₉ClF₃N₂O |
Key Analytical Signatures | +9 amu mass shift in MS; Distinct retention in chromatographic methods |
Mabuterol-d9 exhibits defined physicochemical properties critical for its application in research. Its molecular formula is C₁₃H₉D₉ClF₃N₂O (base form) or C₁₃H₁₀D₉Cl₂F₃N₂O (hydrochloride salt), with a molecular weight of 319.80 g/mol and 356.26 g/mol, respectively. The deuterated compound maintains stability under recommended storage conditions (2–8°C), though it degrades upon exposure to oxidizing agents, reducing agents, or moisture [3] [10].
The compound’s solubility profile varies by formulation:
Table 2: Key Physicochemical Properties
Property | Mabuterol-d9 (Base) | Mabuterol-d9 Hydrochloride |
---|---|---|
Molecular Formula | C₁₃H₉D₉ClF₃N₂O | C₁₃H₁₀D₉Cl₂F₃N₂O |
Molecular Weight | 319.80 g/mol | 356.26 g/mol |
Purity | >95% (HPLC) | >98% (Isotopic) |
Storage Conditions | -20°C (desiccated) | 4°C (solution in acetonitrile) |
Stability Constraints | Avoid light/moisture | Incompatible with water |
Structurally, Mabuterol-d9 is isosteric with its non-deuterated counterpart, sharing identical bond angles, electronic distribution, and steric bulk. The deuterium atoms induce no significant alterations to the crystal lattice or intermolecular interactions. Functionally, both compounds act as potent β₂-adrenergic receptor (β₂-AR) agonists, with deuterated mabuterol demonstrating equivalent receptor-binding affinity and selectivity [4] [8].
Key divergences emerge in metabolic stability and analytical utility:
Table 3: Functional and Application-Based Comparison
Aspect | Unlabeled Mabuterol | Mabuterol-d9 |
---|---|---|
Biological Activity | β₂-AR agonist; Bronchodilator | Equivalent agonist activity |
Metabolic Degradation | Susceptible to oxidation | Resistant to rapid oxidative dealkylation |
Primary Use | Pharmacological agent | Mass spectrometry internal standard |
Detection in Residue | Co-elutes with matrix interferents | Resolved via m/z separation |
Cost | Standard pharmaceutical | ~$360/mg (research-grade) |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: